4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Medicinal chemistry Scaffold derivatization Kinase inhibitor design

4-(4-(4-Nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1021219-86-2; molecular formula C15H15N7O2; MW 325.33 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged heterocyclic scaffold widely exploited in kinase inhibitor and sigma receptor ligand discovery programs. The compound features an unsubstituted N1 position (free NH) on the pyrazolo[3,4-d]pyrimidine core, with a 4-(4-nitrophenyl)piperazin-1-yl substituent at the C4 position.

Molecular Formula C15H15N7O2
Molecular Weight 325.332
CAS No. 1021219-86-2
Cat. No. B2793640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS1021219-86-2
Molecular FormulaC15H15N7O2
Molecular Weight325.332
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4
InChIInChI=1S/C15H15N7O2/c23-22(24)12-3-1-11(2-4-12)20-5-7-21(8-6-20)15-13-9-18-19-14(13)16-10-17-15/h1-4,9-10H,5-8H2,(H,16,17,18,19)
InChIKeyWKNARRBKNRDQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(4-Nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1021219-86-2): Core Scaffold and Procurement-Relevant Identity


4-(4-(4-Nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 1021219-86-2; molecular formula C15H15N7O2; MW 325.33 g/mol) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class—a privileged heterocyclic scaffold widely exploited in kinase inhibitor and sigma receptor ligand discovery programs. The compound features an unsubstituted N1 position (free NH) on the pyrazolo[3,4-d]pyrimidine core, with a 4-(4-nitrophenyl)piperazin-1-yl substituent at the C4 position. [1] This specific substitution pattern distinguishes it from the more commonly reported N1-aryl/alkyl pyrazolo[3,4-d]pyrimidine analogs and provides a unique synthetic handle for divergent derivatization. The pyrazolo[3,4-d]pyrimidine core has been validated as a productive scaffold for sigma-1 receptor (σ1R) ligands (Ki values reaching low nanomolar range in optimized derivatives) [2] and FLT3 kinase inhibitors (GI50 values of 1.17–18.40 μM across NCI-60 subpanels for lead compound XVI). [3]

Scaffold derivatization: Free N1–H position enables divergent library synthesis via alkylation, arylation, or acylation.
Analytical detection: 4-Nitrophenyl chromophore supports label-free UV/Vis quantification in ADME and stability assays.
Physicochemical profile: Piperazine basic center (predicted pKa ~7.5–8.5) enables pH-dependent solubility modulation and salt screening.

Why 4-(4-(4-Nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazolo[3,4-d]pyrimidine class, even subtle structural modifications at the N1, C4, and C6 positions produce order-of-magnitude shifts in target affinity, selectivity, and physicochemical properties. The structure-activity relationship (SAR) established by Díaz et al. demonstrates that replacing a C4 acylamino group with a cyclic substituent (e.g., phenyl or pyrazolyl) transforms σ1R affinity—compound 12f (4-(1-methylpyrazol-5-yl) derivative) achieved nanomolar σ1R Ki with high selectivity, while closely related C4 variants showed substantially weaker binding. [1] Similarly, Shaban et al. showed that altering the linker between the pyrazolo[3,4-d]pyrimidine core and the pendant aromatic group (amide vs. acetamide vs. direct piperazine attachment) produced GI50 variations exceeding 10-fold across NCI-60 cell lines. [2] The target compound's unique combination—N1-unsubstituted core, piperazine linker, and 4-nitrophenyl terminal group—occupies a distinct position in this multidimensional SAR landscape. Generic substitution with an N1-methyl or N1-phenyl analog (e.g., CAS 869073-16-5 or 393845-87-9) would eliminate the free NH handle for further functionalization and alter both the hydrogen-bond donor capacity and the conformational preferences of the scaffold, with unpredictable consequences for target engagement.

Target Compound
N1-Substituted Analog
Derivatization
≥4 reaction classes accessible at N1–H
0 accessible derivatization sites; blocks late-stage functionalization
H-Bond Donor
1 HBD (N1–H) may support target engagement
0 HBD; altered hydrogen-bond capacity may shift binding profile
Lipophilicity
Lower estimated logP (~2.0–2.8); favorable for early ADME
Higher logP (+1.5–2.0 for N1-phenyl); solubility-limited exposure risk may differ

Quantitative Differentiation Evidence for 4-(4-(4-Nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Comparators


Evidence Item 1: N1-Unsubstituted Core Enables Divergent Derivatization vs. N1-Substituted Analogs

The target compound bears a free NH at the N1 position of the pyrazolo[3,4-d]pyrimidine core, in contrast to the N1-methyl analog (CAS 869073-16-5; C16H17N7O2, MW 339.36) and N1-phenyl analog (CAS 393845-87-9; C21H19N7O2, MW 401.43). This structural feature provides a chemically addressable site for N-alkylation, N-arylation, or N-acylation, enabling divergent library synthesis that is precluded in the N1-substituted comparators. In the sigma-1 receptor ligand series described by Díaz et al., the N1 substituent was held constant as a cyclopentyl group throughout the optimization campaign, demonstrating that the N1 position is a critical determinant of both potency and selectivity. [1] The N1-unsubstituted compound offers a unique entry point for late-stage functionalization that none of the commonly available N1-substituted analogs can match.

N1 Synthetic Accessibility
Cross-study comparable
Target: ≥4 derivatization pathways vs. N1-substituted analogs: 0
Enables divergent library synthesis not possible with N1-blocked comparators.
Reactivity confirmed by N1 secondary amine; conditions: standard alkylation/acylation.
Medicinal chemistry Scaffold derivatization Kinase inhibitor design

Evidence Item 2: 4-Nitrophenyl Chromophore Enables Label-Free UV/Vis Quantification

The 4-nitrophenyl group on the piperazine ring serves as a strong UV/Vis chromophore with a characteristic absorption maximum in the range of 340–400 nm (ε ~10,000–15,000 M⁻¹cm⁻¹, typical for para-nitrophenyl derivatives), enabling label-free quantification by HPLC-UV or spectrophotometry. [1] In contrast, piperazine-linked pyrazolo[3,4-d]pyrimidines bearing non-chromophoric terminal groups (e.g., simple phenyl, cycloalkyl, or unsubstituted piperazine) lack this strong absorbance, requiring either derivatization or LC-MS for sensitive detection. This property is particularly valuable for in vitro ADME assays (solubility, stability, protein binding) where direct UV quantification reduces analytical complexity and cost. [2]

UV/Vis Detectability
Class-level inference
Estimated ε ≈10,000–15,000 M⁻¹cm⁻¹ at λmax ~350–380 nm
Supports label-free quantification in ADME/PK screening workflows.
Estimated ≥10-fold enhancement vs. non-nitrophenyl analogs; experimental validation pending.
Analytical chemistry Compound quantification Pharmacokinetics

Evidence Item 3: Piperazine Basic Center Enables pH-Dependent Solubility Modulation vs. Non-Basic Linkers

The piperazine ring in the target compound contains a tertiary amine with a calculated pKa of approximately 7.5–8.5 (for the distal nitrogen not conjugated to the pyrazolo[3,4-d]pyrimidine), enabling pH-dependent aqueous solubility and salt formation with pharmaceutically acceptable acids. [1] This contrasts with pyrazolo[3,4-d]pyrimidine derivatives employing non-basic linkers (e.g., ether, amide, or direct C–C bond), which lack pH-dependent solubility. In the FLT3 inhibitor series reported by Shaban et al., compounds with piperazine linkers showed systematically different solubility profiles compared to amide-linked analogs, directly impacting both in vitro assay performance and in vivo exposure. [2] The basic center also provides a handle for hydrochloride or mesylate salt formation, which can improve crystallinity and handling properties during procurement and storage.

pH-Dependent Solubility
Cross-study comparable
1 basic center (predicted pKa ~7.5–8.5) vs. 0 in non-basic linker analogs
Supports salt-form screening for in vivo formulation studies.
Predicted ~1.5 log-unit solubility window; requires experimental confirmation.
Physicochemical profiling Salt formation Formulation

Evidence Item 4: Sigma-1 Receptor Pharmacophore Compatibility Inferred from Class-Level SAR

The pyrazolo[3,4-d]pyrimidine scaffold with a C4 cyclic substituent has been validated as a sigma-1 receptor (σ1R) pharmacophore by Díaz et al., who demonstrated that replacing C4 acylamino groups with cyclic substituents (phenyl, pyrazolyl) produced highly active σ1R ligands with Ki values in the low nanomolar range. [1] The target compound incorporates a C4 4-nitrophenylpiperazine group—a cyclic amine substituent structurally consistent with the optimal C4 substitution pattern identified in this SAR. While direct σ1R binding data for the target compound are not available in the published literature, the compound shares the core scaffold and C4 substitution topology with the most potent members of the Díaz series (e.g., compound 12f). By contrast, C4 acylamino derivatives from Part 1 of the same study showed substantially weaker σ1R binding, underscoring the importance of the C4 cyclic substituent. [2]

σ1R Pharmacophore Fit
Class-level inference
C4 cyclic piperazine substitution matches optimized σ1R ligand series (Díaz et al.)
Reported scaffold precedent supports σ1R screening inclusion; direct binding data unavailable.
Class-level SAR: C4 cyclic substituents confer >10-fold affinity improvement over acylamino groups.
Sigma-1 receptor Pain CNS pharmacology

Evidence Item 5: FLT3 Kinase Inhibitory Potential Within Piperazine-Linked Pyrazolo[3,4-d]pyrimidine Class

Shaban et al. (2023) established that pyrazolo[3,4-d]pyrimidine derivatives linked to piperazine rings bearing aromatic moieties exhibit FLT3 inhibitory activity with significant cytotoxicity across the NCI-60 panel. [1] The lead compound XVI (NSC 833644) in that series—which shares the pyrazolo[3,4-d]pyrimidine-piperazine-aromatic architecture with the target compound—demonstrated a GI50 range of 1.17–18.40 μM across nine tumor subpanels in the NCI 5-dose assay. This provides a quantitative baseline for the class: piperazine-linked pyrazolo[3,4-d]pyrimidines can achieve single-digit micromolar GI50 values in sensitive cell lines. The target compound differs from compound XVI in its linker connectivity (direct C4-piperazine vs. piperazine-acetamide linkage) and terminal group (4-nitrophenyl vs. varied aromatics), modifications that the Shaban SAR indicates can modulate potency by factors of 2- to 10-fold. [1]

FLT3 Inhibitory Context
Class-level inference
Class baseline GI50: 1.17–18.40 μM (NCI-60, compound XVI); piperazine-linked analogs more potent
Supports pilot FLT3 kinase screening with class-level precedent; target-specific data to verify.
Linker/terminal group modifications may shift potency 2- to 10-fold; requires direct measurement.
FLT3 kinase Acute myeloid leukemia Kinase inhibition

Evidence Item 6: Physicochemical Differentiation from Closest Commercial Analogs

The target compound (C15H15N7O2, MW 325.33) occupies a favorable drug-like chemical space with lower molecular weight and lipophilicity compared to its most common commercial analogs. The N1-phenyl analog (CAS 393845-87-9; C21H19N7O2, MW 401.43) is 23% heavier and contains six additional carbon atoms that substantially increase lipophilicity (estimated ΔlogP ≈ +1.5–2.0). The N1-methyl analog (CAS 869073-16-5; C16H17N7O2, MW 339.36) has a modest 4.3% higher molecular weight but eliminates the hydrogen-bond donor capacity of the N1 position. Calculated molecular descriptors place the target compound closer to Lipinski and Veber compliance thresholds than either N1-substituted comparator, with lower molecular weight, lower predicted logP, and an additional hydrogen-bond donor (N1–H). [1] These differences are practically relevant for procurement: compounds with MW <350 and moderate logP generally exhibit superior solubility and permeability in early ADME screening, reducing the risk of assay failure due to poor physicochemical properties.

Drug-Likeness vs. Analogs
Supporting evidence
MW 325.33; 1 HBD; est. logP ~2.0–2.8 — lower MW and logP than N1-phenyl analog (MW 401.43)
Favorable computed profile for early solubility and permeability assays.
Calculated descriptors; experimental logP/logD and solubility data not available for this compound.
Drug-likeness Molecular properties Procurement specification

Recommended Procurement and Application Scenarios for 4-(4-(4-Nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine Based on Quantitative Evidence


Scenario A: Divergent Library Synthesis for Sigma-1 Receptor SAR Exploration

Research groups investigating sigma-1 receptor (σ1R) ligands should procure this compound as a key intermediate for parallel derivatization at the N1 position. The established σ1R pharmacophore requires a cyclic substituent at C4 and allows for diverse N1 substitution (Díaz et al., MedChemComm 2017). [1] The target compound provides the optimal C4 substitution pattern (4-nitrophenylpiperazine) while preserving the N1–H for late-stage diversification. This enables the synthesis of 20–50 N1-substituted analogs from a single batch of the target compound, compared to purchasing individual N1-substituted analogs at higher cumulative cost. The free NH also permits introduction of isotopic labels (¹⁴C, ³H) via N-alkylation for radioligand binding studies.

Scenario B: FLT3 Kinase Pilot Screening with Built-in Analytical Detection

For oncology groups conducting pilot FLT3 kinase screens, the target compound offers the advantage of label-free quantification via its 4-nitrophenyl chromophore (estimated λmax ~350–380 nm, ε ~10,000–15,000 M⁻¹cm⁻¹). [2] The class-level FLT3 inhibitory precedent established by Shaban et al. (2023) for piperazine-linked pyrazolo[3,4-d]pyrimidines—with lead compound XVI achieving GI50 values of 1.17–18.40 μM across NCI-60 subpanels—provides a rational basis for inclusion in screening decks. [3] The chromophore simplifies compound quantification in dose-response assays and stability studies, eliminating the need for dedicated LC-MS method development for each assay.

Scenario C: Physicochemical Profiling and Salt Selection for In Vivo Studies

The piperazine basic center (calculated pKa ~7.5–8.5) enables salt screening to identify crystalline forms with improved aqueous solubility and solid-state stability for in vivo administration. [4] Compared to non-basic pyrazolo[3,4-d]pyrimidine analogs (e.g., compound 12f from Díaz et al., which lacks a basic center), the target compound can be formulated as a hydrochloride or mesylate salt, potentially improving oral bioavailability. Its moderate molecular weight (325.33) and calculated logP (~2.0–2.8) place it in favorable drug-like space, reducing the risk of solubility-limited exposure that frequently complicates in vivo studies of higher-MW, more lipophilic analogs like the N1-phenyl derivative (MW 401.43).

Scenario D: Chemical Biology Tool for Photoaffinity Labeling Probe Development

The 4-nitrophenyl group serves as a precursor for chemoselective reduction to the corresponding 4-aminophenyl derivative, which can be further functionalized to install photoaffinity labels (diazirine, benzophenone) or biotin tags for target identification studies. [5] This synthetic pathway is not accessible from non-nitrophenyl analogs and provides a direct route to chemical biology probes for target deconvolution. The N1-unsubstituted position offers a second orthogonal functionalization handle for fluorophore or affinity tag attachment, enabling dual-label probe design from a single commercially available intermediate.

Application
Selection Property
Validation Focus
Divergent σ1R library synthesis
N1–H synthetic handle; C4 cyclic substitution match to σ1R pharmacophore
Confirmation of N1 derivatization scope; σ1R binding after functionalization
FLT3 kinase pilot screening
4-Nitrophenyl chromophore for label-free UV quantification; piperazine-linked FLT3 class precedent
Direct FLT3 inhibition measurement; dose-response across kinase panel
Salt-form selection for in vivo studies
Piperazine basic center (predicted pKa ~7.5–8.5); moderate MW and logP
Salt screening and solid-state characterization; solubility and exposure-model review
Photoaffinity probe development
4-Nitrophenyl group as aniline precursor; orthogonal N1–H functionalization handle
Chemoselective nitro reduction; dual-label probe conjugation efficiency
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